2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide
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Overview
Description
2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide is a complex organic compound that features a benzamide group linked to a pyrazolo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the benzamide group and the methylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the benzamide group produces amines.
Scientific Research Applications
2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
- 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methylamino)-1H-pyrazole-4-carbonitrile
Uniqueness
2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide is unique due to its specific structural features, such as the combination of a benzamide group with a pyrazolo[1,5-a]pyridine ring and a methylthio substituent
Properties
IUPAC Name |
2-methylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-20-14-5-3-2-4-13(14)15(19)17-11-7-9-18-12(10-11)6-8-16-18/h2-6,8,11H,7,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUGXIBKULMIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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